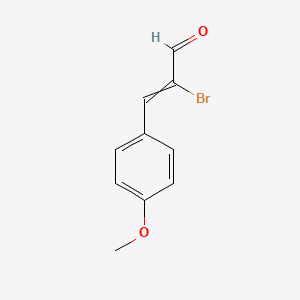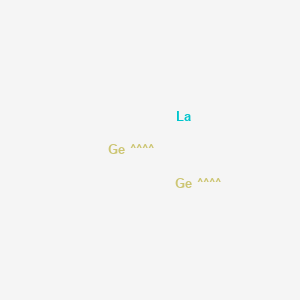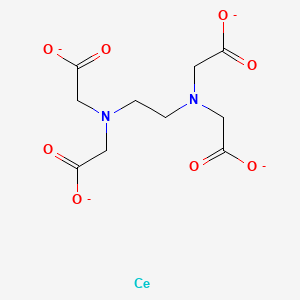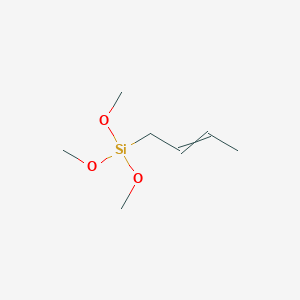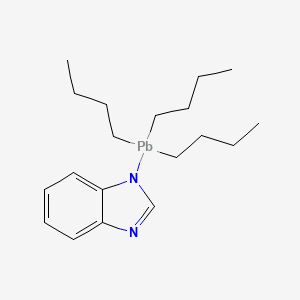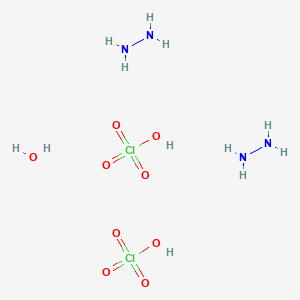
Hydrazine;perchloric acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine;perchloric acid;hydrate is a compound that combines hydrazine, perchloric acid, and water. Hydrazine (N₂H₄) is a highly reactive and toxic compound used in various industrial applications, including as a rocket propellant and a precursor to blowing agents . Perchloric acid (HClO₄) is a strong acid known for its oxidizing properties . The hydrate form indicates the presence of water molecules in the compound, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazine;perchloric acid;hydrate can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with perchloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the desired purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine;perchloric acid;hydrate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a reducing agent and can reduce various metal ions to their elemental forms.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrazine is used as a reducing agent in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reactions with carbonyl compounds are often carried out in the presence of acids or bases to facilitate the formation of hydrazones.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Elemental metals and hydrazine derivatives.
Substitution: Hydrazones and related compounds.
Aplicaciones Científicas De Investigación
Hydrazine;perchloric acid;hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of hydrazine;perchloric acid;hydrate involves its reactivity as both an oxidizing and reducing agent. Hydrazine can donate electrons to reduce metal ions or accept electrons to undergo oxidation. The molecular targets and pathways involved include interactions with carbonyl compounds to form hydrazones and the reduction of metal ions to their elemental forms .
Comparación Con Compuestos Similares
Hydrazine;perchloric acid;hydrate can be compared with other similar compounds, such as:
Hydrazine sulfate: Similar reducing properties but different solubility and stability characteristics.
Hydrazine nitrate: Used in similar applications but has different reactivity due to the presence of nitrate ions.
Hydrazine hydrate: Commonly used in organic synthesis and industrial applications, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as both an oxidizing and reducing agent makes it valuable in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and practical applications.
Propiedades
Número CAS |
13762-65-7 |
|---|---|
Fórmula molecular |
Cl2H12N4O9 |
Peso molecular |
283.02 g/mol |
Nombre IUPAC |
hydrazine;perchloric acid;hydrate |
InChI |
InChI=1S/2ClHO4.2H4N2.H2O/c2*2-1(3,4)5;2*1-2;/h2*(H,2,3,4,5);2*1-2H2;1H2 |
Clave InChI |
SGVOAQZJJYKIAP-UHFFFAOYSA-N |
SMILES canónico |
NN.NN.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


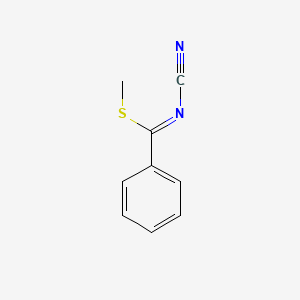

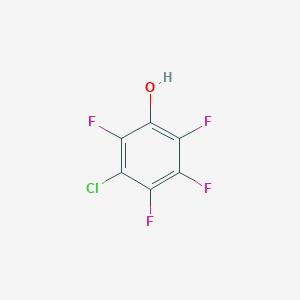
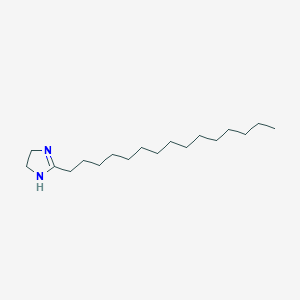
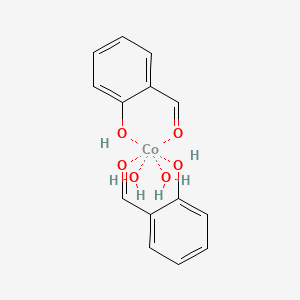
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
